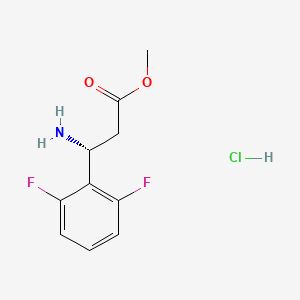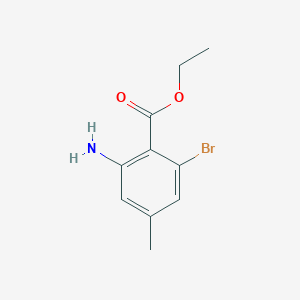![molecular formula C35H28Br2N2O2 B13646658 (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two indeno[1,2-d]oxazole moieties linked through a central propane-2,2-diyl bridge, which is further substituted with 4-bromophenyl groups. The stereochemistry of the compound is defined by the specific configuration of its chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indeno[1,2-d]oxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Bromophenyl Groups: This step involves the bromination of the phenyl rings using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the Central Propane-2,2-diyl Bridge: This can be accomplished through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation, to link the two indeno[1,2-d]oxazole units.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- Azulene, 1,2,3,3a,4,7,8,8a-octahydro-3a,6-dimethyl-1-(1-methylethenyl)-
Uniqueness
The uniqueness of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific stereochemistry and the presence of both indeno[1,2-d]oxazole and 4-bromophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C35H28Br2N2O2 |
|---|---|
Peso molecular |
668.4 g/mol |
Nombre IUPAC |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-bromophenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C35H28Br2N2O2/c36-25-13-9-21(10-14-25)19-35(20-22-11-15-26(37)16-12-22,33-38-31-27-7-3-1-5-23(27)17-29(31)40-33)34-39-32-28-8-4-2-6-24(28)18-30(32)41-34/h1-16,29-32H,17-20H2/t29-,30-,31+,32+/m1/s1 |
Clave InChI |
HFFGXLBBLOGYOW-ZRTHHSRSSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 |
SMILES canónico |
C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=C(C=C4)Br)(CC5=CC=C(C=C5)Br)C6=NC7C(O6)CC8=CC=CC=C78 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13646582.png)


![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)



![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)




